molecular formula C16H13ClN4O2S B12051506 3-(2-Chlorophenyl)-4-((4-hydroxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478254-19-2

3-(2-Chlorophenyl)-4-((4-hydroxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12051506
CAS No.: 478254-19-2
M. Wt: 360.8 g/mol
InChI Key: IOSJUBUBSXEPHS-GIJQJNRQSA-N
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Description

4-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenol typically involves multiple steps. One common method includes the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form 2-chlorophenylthiosemicarbazone. This intermediate is then cyclized to form the triazole ring. The final step involves the condensation of the triazole derivative with 2-methoxyphenol under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenyl moiety.

Scientific Research Applications

4-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity, while the methoxyphenol moiety can contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylphenyl)-4-((2-methyl-3-phenyl-2-propenylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(2-Methoxyphenyl)-4-((2-methyl-3-phenyl-2-propenylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 4-((2-Methyl-3-phenyl-2-propenylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

What sets 4-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenol apart from similar compounds is its unique combination of functional groups. The presence of the chlorophenyl group enhances its reactivity and potential biological activity, while the methoxyphenol moiety contributes to its solubility and stability. This unique structure makes it a valuable compound for various research applications.

Properties

CAS No.

478254-19-2

Molecular Formula

C16H13ClN4O2S

Molecular Weight

360.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13ClN4O2S/c1-23-14-8-10(6-7-13(14)22)9-18-21-15(19-20-16(21)24)11-4-2-3-5-12(11)17/h2-9,22H,1H3,(H,20,24)/b18-9+

InChI Key

IOSJUBUBSXEPHS-GIJQJNRQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)O

Origin of Product

United States

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